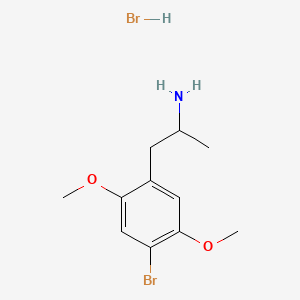
Brolamfetamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DOB,ベンジルオキシ-は、ビフェニル系湾曲型液晶化合物です。様々な科学および工業的用途において貴重なものとなる独自のメソモルフィック特性で知られています。 この化合物は、液体の流動性と結晶の長距離位置または配向秩序などの異常な物理的特性を示します .
準備方法
DOB,ベンジルオキシ-の合成には、新規ビフェニル系湾曲型化合物の調製が含まれます。1つの方法は、4-(ベンジルオキシ)-2-ヒドロキシベンズアルデヒドと様々なアミノフェノール誘導体を反応させてシッフ塩基配位子を生成することです。 これらの配位子は、次に金属イオンと配位して最終的な化合物を形成します . もう1つの方法は、2-ベンジルオキシ-1-メチルピリジニウムトリフラートをベンジルエーテルおよびエステルの合成のための試薬として使用することです .
化学反応の分析
DOB,ベンジルオキシ-は、次を含む様々な化学反応を起こします。
酸化: この化合物は、KMnO4やOsO4などの試薬を使用して酸化することができます。
還元: H2/NiまたはNaBH4を使用して還元することができます。
科学研究への応用
DOB,ベンジルオキシ-は、次を含む幅広い科学研究への応用を持っています。
科学的研究の応用
DOB,BENZYLOXY- has a wide range of scientific research applications, including:
作用機序
DOB,ベンジルオキシ-の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、コール・コール曲線を使用して研究されている誘電緩和機構を示します。 これらの機構は、材料の緩和過程と導電率特性を理解するために重要です .
類似の化合物との比較
DOB,ベンジルオキシ-は、DDBなどの他の類似のビフェニル系湾曲型液晶化合物と比較することができます。 両方の化合物は同様のメソモルフィック特性を示しますが、DOB,ベンジルオキシ-は独自の誘電パラメーターと相転移温度を持っています . その他の関連する化合物には、末端にベンジルオキシ基を持つシッフ塩基液晶が含まれ、これらも独自のメソモルフィック特性を示します .
類似化合物との比較
DOB,BENZYLOXY- can be compared with other similar biphenyl-based bent-core liquid crystal compounds, such as DDB. Both compounds exhibit similar mesomorphic properties, but DOB,BENZYLOXY- has unique dielectric parameters and phase transition temperatures . Other related compounds include Schiff base liquid crystals with terminal benzyloxy groups, which also exhibit unique mesomorphic properties .
生物活性
Brolamfetamine hydrobromide, also known as DOB (4-bromo-2,5-dimethoxyamphetamine), is a synthetic compound primarily recognized for its potent hallucinogenic effects. It is classified as a member of the phenylisopropylamine family, which includes other notable compounds like LSD and psilocybin. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and physiological effects.
Structural Information
- Molecular Formula : C₁₁H₁₆BrNO₂
- Molecular Weight : 274.154 g/mol
- Stereochemistry : Racemic mixture
- SMILES Notation : COC1=CC(Br)=C(OC)C=C1CC(C)N
- InChIKey : FXMWUTGUCAKGQL-UHFFFAOYSA-N
Table 1: Chemical Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BrNO₂ |
| Molecular Weight | 274.154 g/mol |
| Stereochemistry | Racemic |
| Charge | 0 |
| Optical Activity | (+/-) |
Biological Activity
Brolamfetamine exhibits significant biological activity primarily through its action as a partial agonist at several serotonin receptors, notably the 5-HT2A receptor. This receptor is crucial in mediating the compound's hallucinogenic effects.
Receptor Interactions
Brolamfetamine interacts with various receptors in the central nervous system (CNS):
- 5-HT2A Receptor : Major mediator of psychedelia.
- 5-HT2B and 5-HT2C Receptors : Contribute to cardiovascular effects.
- Trace Amine Associated Receptor 1 (TAAR1) : Involved in modulating neurotransmitter release.
Physiological Effects
Animal studies have demonstrated that brolamfetamine can induce several physiological responses:
- Cardiovascular Effects : Hypertension and tachycardia.
- Neurological Effects : Hyperpyrexia and pupillary dilatation.
- Behavioral Effects : Altered perception and mood changes similar to LSD.
Table 2: Summary of Physiological Effects Induced by Brolamfetamine
| Effect | Description |
|---|---|
| Hypertension | Increased blood pressure |
| Tachycardia | Elevated heart rate |
| Hyperpyrexia | Increased body temperature |
| Pupillary Dilatation | Enlarged pupils |
| Peripheral Vasoconstriction | Reduced blood flow to extremities |
Study on Serotonin Receptor Affinity
A pivotal study conducted in 1999 compared the binding affinities of various hallucinogenic phenylisopropylamines at cloned human serotonin receptors. Brolamfetamine exhibited high affinity for the 5-HT2A receptor, confirming its role in producing hallucinogenic effects (PubMed ID: 9920480).
Clinical Observations
Research has indicated that the effective dose of brolamfetamine for inducing significant psychoactive effects is approximately 2 mg for an average adult male weighing around 80 kg. The onset of effects can take up to 3–4 hours, with a duration lasting up to 36 hours (NCBI).
Comparative Analysis with Other Hallucinogens
Brolamfetamine's potency and duration of action are comparable to other well-known hallucinogens like LSD. However, it has a slower onset and longer-lasting effects, which can complicate its use in both recreational and research contexts.
特性
CAS番号 |
53581-53-6 |
|---|---|
分子式 |
C11H17Br2NO2 |
分子量 |
355.07 g/mol |
IUPAC名 |
1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine;hydrobromide |
InChI |
InChI=1S/C11H16BrNO2.BrH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H |
InChIキー |
KOUBEZAODVTFTG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br |
正規SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N.Br |
Key on ui other cas no. |
53581-53-6 |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















